molecular formula C13H19NO B13668817 N-(tert-Butyl)-2-ethylbenzamide

N-(tert-Butyl)-2-ethylbenzamide

Cat. No.: B13668817
M. Wt: 205.30 g/mol
InChI Key: SPKRJCDULRMDLN-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The study of this compound emerged alongside advancements in amide synthesis methodologies. Early routes to N-tert-butyl amides relied on condensation reactions between carboxylic acids and tert-butyl amines using agents like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). These methods faced limitations in yield and purification, prompting the exploration of alternative strategies.

The Ritter reaction, which involves the reaction of nitriles with tert-butyl precursors, became a pivotal advancement. For example, Cu(OTf)₂-catalyzed reactions between nitriles and di-tert-butyl dicarbonate enabled solvent-free synthesis of N-tert-butyl amides at room temperature, achieving yields exceeding 87%. This method’s efficiency and mild conditions marked a paradigm shift, facilitating the scalable production of this compound and analogs.

Table 1: Evolution of Synthetic Methods for N-tert-Butyl Amides

Method Catalysts/Conditions Yield (%) Limitations
Acid-amine condensation DMAP, HOBt 50–65 Tedious purification
Ritter reaction (traditional) H₂SO₄, BF₃·OEt₂ 70–75 Harsh conditions
Cu(OTf)₂-catalyzed Ritter Solvent-free, RT 87–89 Limited substrate scope

Academic Significance in Modern Chemistry

This compound serves as a model compound for studying steric and electronic effects in amide chemistry. The tert-butyl group’s bulkiness influences conformational stability, making it valuable in probing reaction mechanisms involving steric hindrance. Additionally, its benzamide core is a common motif in pharmaceuticals, such as finasteride and nelfinavir, underscoring its relevance in drug design.

Academic studies have also leveraged this compound to explore:

  • Catalytic amidation : The Cu(OTf)₂ system’s efficacy in Ritter reactions has been extrapolated to other amide syntheses, highlighting its role in green chemistry.
  • Supramolecular chemistry : The tert-butyl group’s hydrophobicity aids in designing self-assembling systems for nanomaterials.

Current Research Paradigms and Knowledge Gaps

Recent studies focus on expanding the substrate scope of Cu(OTf)₂-catalyzed reactions to include heterocyclic and aliphatic nitriles. However, challenges persist in:

  • Stereoselective synthesis : Current methods lack control over stereochemistry, limiting applications in chiral drug synthesis.
  • Catalyst recyclability : Cu(OTf)₂’s single-use nature raises sustainability concerns.

Table 2: Physical Properties of this compound

Property Value Source
Molecular formula C₁₃H₁₉NO
Molecular weight 205.30 g/mol
SMILES CCC₁=CC=CC=C₁C(=O)NC(C)(C)C
InChIKey SPKRJCDULRMDLN-UHFFFAOYSA-N

Interdisciplinary Research Opportunities

  • Pharmaceutical development : Structural analogs of this compound could serve as protease inhibitors or CNS-targeting agents, akin to CPI-1189.
  • Polymer science : Incorporation into monomers may yield thermally stable polyamides.
  • Catalysis : Functionalization of the benzamide ring could create ligands for asymmetric catalysis.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-tert-butyl-2-ethylbenzamide

InChI

InChI=1S/C13H19NO/c1-5-10-8-6-7-9-11(10)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

SPKRJCDULRMDLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthetic strategy for this compound involves the acylation of tert-butylamine with 2-ethylbenzoyl chloride. This classical amide bond formation is typically carried out under controlled conditions to optimize yield and purity.

Method 2: Amide Formation via Reaction of tert-Butylamine with 2-Ethylbenzoic Acid Derivatives

An alternative approach involves the conversion of 2-ethylbenzoic acid to its acid chloride, followed by reaction with tert-butylamine.

Key Steps:

  • Acid Chloride Formation: 2-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to form 2-ethylbenzoyl chloride.
  • Amide Coupling: The acid chloride is reacted with tert-butylamine in an inert solvent like dichloromethane or benzene.
  • Purification: The crude amide is purified by recrystallization or chromatographic techniques.

This method is widely used due to the high reactivity of acid chlorides, enabling efficient amide bond formation with good yields and purity.

Catalytic and Solvent Considerations

While classical methods rely on direct acylation, recent advances in related N-tert-butyl amide syntheses have explored catalytic systems and solvent effects to improve yield and environmental compatibility.

  • Catalysts: Hafnium tetrachloride and zirconium tetrachloride have been reported to catalyze N-tert-butylation reactions effectively, although primarily in the context of sulfonamide derivatives rather than benzamides.
  • Solvents: N-Methylpyrrolidone (NMP) is used in catalytic systems for sulfonamides, but for benzamides, inert solvents such as benzene or toluene remain standard.
  • Temperature: Reflux temperatures appropriate to the solvent's boiling point are employed, typically between 70–110°C for benzene/toluene systems.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine purity, with detection wavelengths commonly at 254 nm.
  • Nuclear Magnetic Resonance (NMR): Proton NMR is essential for confirming the presence of tert-butyl groups and aromatic protons, with characteristic chemical shifts as described above.
  • Melting Point Determination: Provides a quick purity check; reported melting points for similar N-tert-butyl benzamides range between 114°C and 163°C depending on substituents.
  • Recrystallization: Ethanol or ethyl acetate are frequently used solvents for recrystallization to obtain pure crystalline products.

Research Findings and Discussion

  • The direct acylation of tert-butylamine with acid chlorides remains the most straightforward and widely used approach for preparing this compound, providing good yields and purity.
  • The reaction conditions are mild, and the purification steps are well-established, making this method suitable for both laboratory-scale synthesis and potential scale-up.
  • Catalytic methods using hafnium or zirconium tetrachloride show promise in related sulfonamide syntheses by improving yield and environmental friendliness but require adaptation and validation for benzamide systems.
  • Analytical techniques such as HPLC and NMR are critical for monitoring reaction progress and confirming product identity, ensuring reproducibility and quality control.
  • The presence of the ethyl substituent at the ortho position may introduce steric effects, potentially influencing reaction kinetics and yield; however, literature data for closely related compounds suggest that standard methods remain effective.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

N-(tert-Butyl)-2-ethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(tert-Butyl)-2-ethylbenzamide with structurally related N-(tert-butyl)benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Compound Name Substituents on Benzamide Ring Molecular Formula Molar Mass (g/mol) Key Features
This compound* 2-ethyl C₁₃H₁₉NO ~205.3† Ethyl group enhances lipophilicity; ortho substitution may hinder reactivity.
N-tert-Butyl-3-methoxy-2-methylsulfanyl-benzamide 3-methoxy, 2-methylsulfanyl C₁₃H₁₉NO₂S 265.36 Electron-donating methoxy and methylsulfanyl groups increase aromatic reactivity.
N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide 2-chloro, 4-methyl, N-benzyl C₁₉H₂₂ClNO 315.84 Chloro (electron-withdrawing) and methyl (electron-donating) groups create electronic asymmetry.
N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide 3-fluoro, thiazolyl linkage C₁₄H₁₅FN₂OS 278.35 Fluorine improves metabolic stability; thiazole ring introduces heterocyclic diversity.
3-(Acetylamino)-N-(tert-butyl)benzamide 3-acetylamino C₁₃H₁₈N₂O₂ 234.29 Acetylamino group enhances hydrogen-bonding capacity, impacting solubility.

*Target compound; †Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound likely increases lipophilicity (logP ~3.0–3.5 estimated) compared to analogs with polar substituents. For example, the 3-methoxy and 2-methylsulfanyl groups in may lower logP due to sulfur’s polarizability, while the 3-fluoro group in slightly increases hydrophobicity.
  • pKa : The tert-butyl group reduces the amide’s acidity. For analogs like , the pKa is predicted at 6.91±0.50, suggesting moderate basicity influenced by the thiazole ring. The ethyl substituent in the target compound may further lower acidity due to steric effects.
  • Thermal Stability : Steric hindrance from the tert-butyl group generally enhances thermal stability. However, bulky ortho substituents (e.g., ethyl in the target compound) may introduce strain, slightly reducing melting points compared to para-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for N-(tert-Butyl)-2-ethylbenzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via amidation of 2-ethylbenzoic acid with tert-butylamine. Key steps include:

Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to form the reactive acyl chloride intermediate.

Amine coupling : React the acyl chloride with tert-butylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

Optimization : Yield improvements (≥85%) are achievable by:

  • Using a 1.2:1 molar ratio of tert-butylamine to acid derivative to minimize side reactions.
  • Employing catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Reference : Similar protocols are validated for structurally analogous tert-butyl benzamides .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Confirm tert-butyl protons (δ 1.2–1.4 ppm, singlet) and ethyl/aromatic protons (δ 1.3–1.5 ppm for ethyl CH₃; δ 7.2–8.1 ppm for aromatic H).
  • ¹³C NMR : Tert-butyl quaternary carbon (δ ~28 ppm); carbonyl carbon (δ ~165 ppm).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peak [M+H]⁺ at m/z 234.2 (C₁₃H₁₉NO).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water mobile phase).
    Reference : Structural confirmation aligns with protocols for related benzamides .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?

  • Methodological Answer : Discrepancies often arise in steric/electronic effect predictions. Mitigation strategies include:
  • Comparative DFT Studies : Recalculate reactivity using higher-level basis sets (e.g., B3LYP/6-311++G**) and compare with experimental kinetic data.
  • Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., amide hydrolysis) to validate transition states.
  • X-ray Crystallography : Resolve steric clashes by analyzing crystal structures of intermediates.

Q. How can the tert-butyl group in this compound influence its pharmacokinetic properties, and what experimental models are suitable for assessing this?

  • Methodological Answer : The tert-butyl group enhances metabolic stability but reduces solubility. Key assessments:
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Solubility : Use shake-flask method (pH 7.4 PBS) with UV-Vis quantification.
  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption.
  • In Vivo PK : Administer to rodent models and measure plasma half-life (t₁/₂) and bioavailability.

Reference : Analogous tert-butyl benzamides show logP ~3.5 and microsomal t₁/₂ >120 min .

Q. What are the limitations of current biological activity data for this compound, and how can researchers address these gaps?

  • Methodological Answer : Existing data gaps include undefined toxicity profiles and unvalidated target interactions. Solutions:
  • Toxicology Screening : Perform Ames test (mutagenicity) and zebrafish embryo toxicity assays.
  • Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding proteins.
  • Dose-Response Studies : Establish IC₅₀ values in cell-based assays (e.g., cancer cell lines).
    Reference : Safety data for similar compounds remain incomplete, necessitating rigorous profiling .

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